Cas no 1416346-67-2 (3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole)

3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole is a synthetic compound featuring a triazole core with distinct substituents. This molecule exhibits notable reactivity and versatility, making it a valuable tool in organic synthesis for constructing complex molecular architectures. Its structural design offers a balance between electronic and steric effects, enabling efficient participation in various chemical transformations.
3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole structure
1416346-67-2 structure
Product name:3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole
CAS No:1416346-67-2
MF:C18H17F2N3O3
Molecular Weight:361.34269118309
CID:5218642

3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole 化学的及び物理的性質

名前と識別子

    • 3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole
    • 1H-1,2,4-Triazole, 5-[(2,4-difluorophenoxy)methyl]-3-(4-ethoxy-3-methoxyphenyl)-
    • インチ: 1S/C18H17F2N3O3/c1-3-25-15-6-4-11(8-16(15)24-2)18-21-17(22-23-18)10-26-14-7-5-12(19)9-13(14)20/h4-9H,3,10H2,1-2H3,(H,21,22,23)
    • InChIKey: RYZHBWPGBNFFRU-UHFFFAOYSA-N
    • SMILES: N1C(COC2=CC=C(F)C=C2F)=NC(C2=CC=C(OCC)C(OC)=C2)=N1

3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM503337-1g
3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
1416346-67-2 97%
1g
$480 2022-09-29

3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole 関連文献

3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazoleに関する追加情報

Professional Introduction to Compound with CAS No. 1416346-67-2 and Product Name: 3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole

The compound identified by the CAS number 1416346-67-2 and the product name 3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of this compound features a 1H-[1,2,4]triazole core, which is a well-known scaffold in medicinal chemistry. The triazole ring is highly versatile and has been extensively studied for its role in drug design due to its ability to enhance binding affinity and metabolic stability. In this particular compound, the triazole ring is functionalized with a 2,4-difluoro-phenoxymethyl group at the 3-position and a 4-ethoxy-3-methoxy-phenyl group at the 5-position. These substituents contribute to the compound's unique chemical properties and biological interactions.

The presence of fluorine atoms in the 2,4-difluoro-phenoxymethyl moiety is particularly noteworthy. Fluorine atoms are frequently incorporated into pharmaceutical compounds because they can improve pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine can also modulate the reactivity and electronic properties of the molecule, making it an attractive feature for drug development.

Additionally, the ethoxy and methoxy groups in the 4-ethoxy-3-methoxy-phenyl substituent add further complexity to the molecule's interactions with biological targets. These groups can influence solubility, lipophilicity, and electronic distribution, thereby affecting how the compound behaves within a biological system. The combination of these functional groups makes this compound a promising candidate for further investigation in various therapeutic areas.

Recent research in the field of heterocyclic chemistry has highlighted the importance of triazole derivatives in developing novel therapeutic agents. Studies have demonstrated that triazole-based compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in this compound may contribute to its potential efficacy in these areas.

In particular, the structural motif of this compound bears similarities to known bioactive molecules that have shown promise in clinical trials. For instance, triazole-containing compounds have been investigated for their potential as kinase inhibitors, which are critical targets in cancer therapy. The unique combination of fluorine-containing and ether-functionalized groups in this molecule may enhance its interaction with specific protein targets, leading to improved therapeutic outcomes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the triazole ring and introduce the various substituents. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and purity.

Once synthesized, rigorous testing is conducted to evaluate the compound's physicochemical properties, including solubility, stability, and compatibility with biological systems. Computational modeling techniques such as molecular docking can also be utilized to predict how the compound might interact with potential biological targets. These studies provide valuable insights into its mechanism of action and potential therapeutic applications.

Evaluation of the compound's biological activity typically involves in vitro assays that measure its interaction with specific enzymes or receptors relevant to target diseases. Preliminary results from such assays may indicate whether the compound exhibits desirable pharmacological effects. If promising results are obtained, further studies such as animal models may be conducted to assess its safety and efficacy.

The integration of computational chemistry tools has revolutionized drug discovery by enabling rapid screening of large libraries of compounds for potential bioactivity. By leveraging machine learning algorithms and large datasets, researchers can identify promising candidates like this one more efficiently than traditional methods alone. This approach has accelerated the development pipeline for new therapeutic agents across various disease areas.

The impact of fluorinated heterocycles on modern drug design cannot be overstated. The ability to fine-tune electronic properties through strategic fluorine placement allows for greater control over pharmacological profiles. As research continues to uncover new applications for compounds like this one, 1416346-67-2, it is likely that additional derivatives will be developed with enhanced efficacy or novel mechanisms of action.

In conclusion, 3-(2,4-Difluoro-phenoxymethyl)-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features—particularly the combination of fluorine-containing groups, triazole core, and ether functionalities—make it an intriguing candidate for further research aimed at developing new treatments for various diseases.

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